ethyl N-nitroso-N-(3-oxopropyl)carbamate

Beschreibung

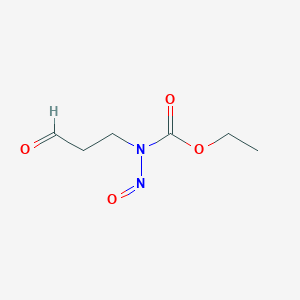

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl N-nitroso-N-(3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c1-2-12-6(10)8(7-11)4-3-5-9/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKQIXISIOUXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(CCC=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164866 | |

| Record name | 3-(N-carbethoxy-N-nitrosamino)propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151751-83-6 | |

| Record name | 3-(N-Carbethoxy-N-nitrosamino)propionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151751836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(N-carbethoxy-N-nitrosamino)propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-Carbethoxy-N-nitrosamino)propionaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T48GZS4DHA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization for Research Applications

Synthetic Methodologies for N-Nitrosocarbamate Analogues

The construction of ethyl N-nitroso-N-(3-oxopropyl)carbamate and its analogues involves a multi-step process that includes the introduction of the N-nitroso group, formation of the carbamate (B1207046) moiety, and functionalization of the propyl chain.

The introduction of a nitroso group onto a nitrogen atom is a key step in the synthesis of N-nitroso compounds. aquigenbio.comwikipedia.org This transformation, known as nitrosation, typically involves the reaction of a secondary amine with a nitrosating agent. aquigenbio.com Common nitrosating agents include nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), nitrosyl halides, and nitrosonium salts. cardiff.ac.uk The choice of reagent and reaction conditions is critical to achieve efficient nitrosation while avoiding unwanted side reactions. For the synthesis of N-nitrosocarbamates, the nitrosation is typically performed on the corresponding N-alkyl carbamate precursor. researchgate.net

Common Nitrosating Agents and Conditions:

| Nitrosating Agent | Typical Conditions | Reference |

| Sodium Nitrite / Acid | Aqueous acidic medium (e.g., HCl, H2SO4) | dfg.denih.gov |

| Nitrosyl Chloride (NOCl) | Aprotic solvent, often at low temperatures | acs.org |

| Nitrosonium Tetrafluoroborate (NOBF4) | Anhydrous conditions, often with a base like pyridine | core.ac.uk |

| tert-Butyl Nitrite (TBN) | Solvent-free, metal- and acid-free conditions | rsc.org |

The reactivity of the amine precursor is influenced by its basicity; weakly basic amines are nitrosated more readily in acidic conditions. dfg.de

The carbamate functional group is a core component of the target molecule. Several reliable methods exist for the formation of carbamates. wikipedia.orgnih.govresearchgate.net These methods often involve the reaction of an alcohol with an isocyanate, or the reaction of an amine with a chloroformate. wikipedia.org More contemporary and safer methods often avoid the use of highly toxic reagents like phosgene. nih.govresearchgate.net

One common approach involves the reaction of an isocyanate with an alcohol. wikipedia.org Alternatively, a three-component coupling of an amine, carbon dioxide, and an alkyl halide can be employed. organic-chemistry.org The Curtius rearrangement of acyl azides in the presence of an alcohol also provides a pathway to carbamates. nih.govorganic-chemistry.org

Selected Carbamate Synthesis Methods:

| Method | Reactants | Key Features |

| Isocyanate and Alcohol | R-N=C=O + R'-OH | Versatile and widely used. wikipedia.org |

| Chloroformate and Amine | R-O-C(O)-Cl + R'2NH | A traditional and effective method. wikipedia.org |

| Three-Component Coupling | Amine + CO2 + Alkyl Halide | Milder conditions, avoids toxic reagents. organic-chemistry.org |

| Curtius Rearrangement | Acyl azide (B81097) -> Isocyanate (in situ) + Alcohol | Useful for converting carboxylic acids to carbamates. nih.govorganic-chemistry.org |

For the synthesis of ethyl N-(3-oxopropyl)carbamate, a suitable precursor would be N-(3-oxopropyl)amine, which would then be reacted with a reagent like ethyl chloroformate.

The 3-oxopropyl group is a key feature of the target molecule, and its introduction requires specific synthetic strategies. One approach is to start with a precursor that already contains the functionalized propyl chain. For instance, 3-aminopropionaldehyde or its protected form can be used as a starting material for the carbamate formation step.

Alternatively, the functionalization can be achieved on a pre-formed carbamate with an unfunctionalized propyl chain. For example, ethyl N-(3-hydroxypropyl)carbamate could be oxidized to the corresponding aldehyde using a variety of oxidizing agents.

Oxidation Methods for Alcohol to Aldehyde Conversion:

| Oxidizing Agent | Typical Conditions |

| Pyridinium chlorochromate (PCC) | Anhydrous dichloromethane |

| Swern oxidation | Oxalyl chloride, DMSO, triethylamine |

| Dess-Martin periodinane | Dichloromethane |

The choice of method depends on the substrate's sensitivity to the reaction conditions.

Derivatization Strategies for Mechanistic Probes

To investigate the metabolic fate and structure-activity relationships of this compound, various derivatization strategies can be employed.

Isotopic labeling is a powerful technique for tracing the metabolic pathways of a compound and identifying its adducts with biological macromolecules. nih.govmdpi.com Stable isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H) are commonly used. mdpi.comyoutube.com

For this compound, isotopic labels can be incorporated at various positions:

¹³C-labeling of the ethyl group or the propyl chain can help track the fate of these fragments during metabolism.

¹⁵N-labeling of the nitroso group or the carbamate nitrogen can provide insights into denitrosation and other metabolic pathways involving the nitrogen atoms.

²H-labeling (deuteration) at specific positions can be used to study kinetic isotope effects and identify sites of metabolic oxidation. acs.org

The synthesis of isotopically labeled analogues generally follows the same synthetic routes as the unlabeled compound, but with the use of appropriately labeled starting materials. The labeled metabolites and adducts can then be detected and quantified using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Systematic structural modifications of this compound can help to elucidate the relationship between its chemical structure and biological activity. acs.orgnih.govnih.gov By synthesizing and testing a series of analogues, researchers can identify the key structural features required for its biological effects.

Potential Structural Modifications and Their Rationale:

| Modification | Rationale |

| Variation of the ethyl group | Altering the alkyl chain length or branching can affect lipophilicity and metabolic stability. |

| Modification of the 3-oxopropyl chain | Replacing the aldehyde with other functional groups (e.g., ketone, carboxylic acid, alcohol) can probe the importance of this group for activity. |

| Substitution on the propyl chain | Introducing substituents on the propyl chain can influence steric and electronic properties. |

| Alteration of the carbamate linkage | Replacing the oxygen with sulfur (thiocarbamate) or another nitrogen (urea) can modify the electronic properties and stability of the molecule. |

The synthesis of these analogues would follow the general synthetic methodologies outlined above, with the appropriate selection of starting materials. The biological activities of the synthesized compounds are then evaluated to build a comprehensive structure-activity relationship profile.

Metabolic Activation and Biotransformation Pathways

Enzymatic Systems Involved in N-Nitrosocarbamate Metabolism

The biotransformation of ethyl N-nitroso-N-(3-oxopropyl)carbamate is initiated by several key enzymatic systems. These enzymes catalyze distinct reactions, including hydrolysis and oxidation, which are critical for its metabolic activation.

Esterases, particularly carboxylesterases (CES), play a significant role in the metabolism of compounds containing ester, amide, or carbamate (B1207046) linkages. nih.govnih.govresearchgate.net These enzymes catalyze the hydrolysis of the carbamate moiety of this compound. This hydrolytic cleavage is a crucial step that can either lead to detoxification or the formation of precursor molecules for subsequent activation pathways. nih.govresearchgate.net Murine blood plasma has been shown to rapidly inactivate nitrosocarbamates, a process that is inhibited by selective inhibitors of carboxylesterases, indicating that these enzymes are the major active factor. nih.gov The hydrolysis of the carbamate group is a key event in the biotransformation of various therapeutic prodrugs, highlighting the efficiency of this enzymatic pathway. researchgate.net Carboxylesterases are broadly classified into families, with CES1 and CES2 being the major enzymes involved in human drug metabolism. researchgate.net

| Esterase Family | Primary Function | Relevance to Carbamates |

|---|---|---|

| Carboxylesterases (CES) | Hydrolysis of esters, amides, and thioesters nih.gov | Catalyze the hydrolysis of the carbamate group researchgate.net |

| Paraoxonase (PON) | Hydrolysis of organophosphates and other esters nih.gov | May contribute to the metabolism of ester-containing compounds |

| Butyrylcholinesterase (BChE) | Hydrolysis of choline (B1196258) esters and other substrates nih.gov | Potential involvement in hydrolyzing ester linkages |

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including N-nitroso compounds. mdpi.combohrium.com These enzymes are primarily involved in oxidative reactions that introduce or expose functional groups on the substrate molecule. mdpi.com For N-nitrosamines, metabolic activation is predominantly initiated by CYP-mediated α-hydroxylation. nih.govusp.org Specific isoforms, such as CYP2E1 and CYP2E1, have been identified as major catalysts in the activation of various nitrosamines. nih.govnih.gov

While some N-nitrosamides and N-nitrosocarbamates can be unstable and generate electrophiles without enzymatic action, CYP enzymes can significantly influence their metabolic fate. usp.orgwikipedia.org The oxidation of the alkyl chains of this compound is a likely pathway mediated by CYPs. This can occur at the α-carbon position relative to the nitroso group or at other positions along the chains, such as the β-position, leading to oxidized intermediates. nih.govnih.gov For instance, the enzymatic oxidation of ethyl carbamate to the more reactive vinyl carbamate is catalyzed by CYP2E1. nih.gov

| CYP Isoform | Known Substrates | Metabolic Reaction |

|---|---|---|

| CYP2E1 | N-nitrosodimethylamine (NDMA), N-nitrosonornicotine (NNN) nih.gov | α-Hydroxylation, N-demethylation nih.govnih.gov |

| CYP2A6 | N-nitrosodiethylamine (NDEA), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) nih.gov | α-Hydroxylation nih.govnih.gov |

| CYP2B1 | N-nitrosodi-n-propylamine (NDPA) nih.gov | Oxidation of β-hydroxylated intermediates nih.gov |

Other enzymes also contribute to the biotransformation of this compound and its metabolites. Aldehyde dehydrogenases (ALDHs) are a family of enzymes responsible for oxidizing aldehydes to their corresponding carboxylic acids. nih.gov Given that the subject compound possesses a 3-oxopropyl group (an aldehyde functional group), ALDHs are poised to catalyze its oxidation. nih.gov This metabolic step can alter the compound's reactivity and subsequent metabolic pathways. High expression of certain ALDH isoforms, like ALDH3A1, is associated with resistance to the toxic effects of aldehydes. nih.gov

Catalase, an antioxidant enzyme, plays a protective role by catalyzing the decomposition of hydrogen peroxide to water and oxygen. While not directly involved in the primary metabolism of the nitrosocarbamate, its activity is relevant as the oxidative reactions mediated by CYP enzymes can generate reactive oxygen species, including hydrogen peroxide. By neutralizing these byproducts, catalase helps mitigate cellular oxidative stress.

Identification of Proximate and Ultimate Metabolites

The enzymatic transformations of this compound result in the formation of a series of intermediate (proximate) and highly reactive (ultimate) metabolites responsible for its biological effects.

A critical outcome of N-nitroso compound metabolism is the generation of highly electrophilic species. wikipedia.org Following initial enzymatic modifications, unstable intermediates are formed that can spontaneously decompose. N-nitrosocarbamates, belonging to the class of N-nitrosamides, are known to be relatively unstable and can break down to yield diazonium ions and carbocations. usp.orgwikipedia.org

The decomposition pathway can lead to the formation of an alkyldiazonium ion (R-N₂⁺). lkouniv.ac.inwikipedia.org These ions are often transient and can release molecular nitrogen (N₂) to generate a highly reactive carbocation (R⁺). wikipedia.orglumenlearning.com These ultimate electrophiles can then react with nucleophilic sites on cellular macromolecules, such as DNA. nih.govnih.gov The formation of these reactive species is considered a key mechanism underlying the bioactivity of many N-nitroso compounds. wikipedia.orgnih.gov

Oxidation of the alkyl chains of this compound represents a major metabolic activation route.

α-Hydroxylation is a well-established pathway for N-nitrosamines, catalyzed by CYP enzymes. nih.govnih.gov This reaction involves the hydroxylation of the carbon atom immediately adjacent (in the α-position) to the N-nitroso group. nih.govchemrxiv.org The resulting α-hydroxynitrosamine is typically unstable and spontaneously decomposes, leading to the formation of an aldehyde and an alkyldiazonium ion. nih.govnih.gov While N-nitrosocarbamates can decompose directly, α-hydroxylation of the ethyl group remains a plausible metabolic activation pathway. usp.org

β-Oxidation is another significant metabolic pathway, particularly relevant to the 3-oxopropyl chain of the title compound. The metabolism of the structurally similar N-nitrosodi-n-propylamine (NDPA) involves initial β-hydroxylation to form N-nitroso-(2-hydroxypropyl)propylamine, which is then oxidized to N-nitroso-(2-oxopropyl)propylamine (NOPPA). nih.gov This sequential oxidation pathway is mediated by CYP enzymes, including CYP2E1. nih.gov Similarly, the 3-oxopropyl group of this compound suggests that it may be a product of β-oxidation of a precursor, or it can be further metabolized itself. Studies on N-nitroso-N-methyl-(2-oxopropyl)amine have shown it to be actively metabolized in rat hepatocytes. nih.govresearchgate.net

Modulation of Metabolic Pathways in Experimental Systems

The metabolic pathways of this compound can be influenced by various factors, including the presence of inhibitors or inducers of specific enzyme systems. Such modulation is a key tool in experimental toxicology to elucidate the mechanisms of biotransformation and toxicity.

Inhibition Studies of N-Nitrosocarbamate Metabolism

The metabolism of N-nitrosocarbamates can be significantly altered by the presence of enzyme inhibitors. A primary pathway for the inactivation of some N-nitrosocarbamates is hydrolysis by carboxylesterases. nih.gov These enzymes cleave the ester bond, leading to the breakdown of the molecule.

In studies with murine blood plasma, the inactivation of N-nitrosocarbamates was shown to be predominantly carried out by carboxylesterases. nih.gov This enzymatic activity was markedly inhibited by serine hydroxylase inhibitors and more specifically by bis(p-nitrophenyl)phosphate, a selective inhibitor of carboxylesterases. nih.gov This suggests that the metabolic breakdown of this compound could be susceptible to similar inhibition.

Inhibition of carboxylesterases would be expected to decrease the rate of hydrolytic degradation of the parent compound, potentially leading to increased bioavailability and the shunting of the compound towards other metabolic pathways, such as those involving the 3-oxopropyl side chain. The functional consequence of such a metabolic shift would depend on the relative toxicity of the parent compound versus its various metabolites.

In addition to carboxylesterase inhibitors, compounds that modulate the activity of cytochrome P450 enzymes could also influence the metabolism of the 3-oxopropyl group. Competitive or non-competitive inhibitors of the specific P450 isozymes responsible for the oxidation or reduction of this side chain would alter the profile of metabolites produced. For instance, inhibitors of alcohol dehydrogenase could potentially block the reduction of the aldehyde group to a hydroxyl group.

Induction of Metabolic Enzymes and its Effect on Biotransformation

The expression and activity of metabolic enzymes can be increased by prior exposure to certain chemicals, a phenomenon known as enzyme induction. nih.gov This can lead to an accelerated biotransformation of xenobiotics. The cytochrome P450 (CYP) superfamily of enzymes are particularly well-known for their inducibility. nih.gov

Given the presence of an alkyl side chain, the biotransformation of this compound is likely to be influenced by the induction of CYP enzymes. For many N-nitrosamines, metabolic activation is primarily catalyzed by cytochrome P450 enzymes, which hydroxylate the alkyl chains. nih.govmdpi.com Induction of specific P450 isozymes, such as CYP2E1 and CYP2B1, which are known to metabolize various nitrosamines, could enhance the rate of oxidation of the 3-oxopropyl group. mdpi.com

The induction of other enzyme systems, such as aldehyde dehydrogenases, could also play a role by accelerating the oxidation of the aldehyde group to a carboxylic acid, a common detoxification pathway for aldehydes.

Covalent Binding of Metabolites to Cellular Macromolecules (excluding DNA)

The formation of covalent adducts between reactive metabolites of xenobiotics and cellular macromolecules is a key mechanism of chemical toxicity. While DNA adducts are critical for genotoxicity, the binding of metabolites to other macromolecules, such as proteins, can lead to various forms of cellular dysfunction, including enzyme inhibition, disruption of cellular signaling, and induction of immune responses.

The metabolic activation of this compound is expected to generate electrophilic intermediates capable of forming covalent bonds with nucleophilic sites on cellular macromolecules. The N-nitroso group, upon metabolic activation (though some N-nitrosocarbamates are direct-acting), can lead to the formation of reactive alkylating species. usp.org Furthermore, the 3-oxopropyl side chain, being an aldehyde, is itself an electrophilic center that can react with nucleophiles, such as the amino groups of lysine (B10760008) residues and the sulfhydryl groups of cysteine residues in proteins.

Metabolic oxidation of the 3-oxopropyl side chain could also generate other reactive species. For example, α-hydroxylation of the propyl chain, a common metabolic pathway for nitrosamines, can lead to the formation of unstable intermediates that decompose to yield reactive carbocations. mdpi.com These carbocations are potent electrophiles that can indiscriminately alkylate various cellular macromolecules.

Molecular Interactions with Biological Macromolecules: Focus on Dna Adduction

Mechanisms of DNA Alkylation by N-Nitrosocarbamate Metabolites

Unlike N-nitrosamines, which require metabolic activation by cytochrome P450 enzymes, N-nitrosocarbamates are direct-acting alkylating agents. researchgate.netnih.gov They are chemically unstable in aqueous environments and can decompose spontaneously without enzymatic action to generate highly reactive electrophilic species. researchgate.netnih.gov This decomposition yields diazonium ions, which are potent alkylating agents that readily attack nucleophilic centers in biological molecules, including the purine (B94841) and pyrimidine (B1678525) bases of DNA. nih.gov For ethyl N-nitroso-N-(3-oxopropyl)carbamate, this spontaneous decomposition is expected to produce both an ethyldiazonium ion and a 3-oxopropyldiazonium ion, leading to the formation of distinct ethyl and propyl-based DNA adducts.

The reactive diazonium ions generated from this compound can alkylate DNA, forming a spectrum of adducts. The ethyldiazonium ion is responsible for ethylation, while the 3-oxopropyldiazonium ion can lead to the formation of propyl adducts. It is also plausible that the aldehyde group of the 3-oxopropyl moiety undergoes metabolic reduction in vivo to a hydroxyl group, resulting in 3-hydroxypropyl adducts.

Ethyl Adducts: The formation of ethyl adducts from ethylating agents is well-documented. Studies on related N-nitroso compounds show the formation of several key adducts, including N7-ethylguanine (N7-EtGua), O⁶-ethylguanine (O⁶-EtGua), O²-ethylthymine (O²-EtThy), and O⁴-ethylthymine (O⁴-EtThy). mdpi.comhesiglobal.org O⁶-ethylguanine is a major pro-mutagenic lesion as it can mispair with thymine (B56734) during DNA replication. nih.gov

Hydroxypropyl Adducts: While direct data on 3-oxopropyl adducts is limited, studies on similar N-nitrosamines that produce hydroxypropylating agents have identified adducts such as N7-(2-hydroxypropyl)guanine and O⁶-(2-hydroxypropyl)guanine. researchgate.net By analogy, metabolites of this compound could form similar hydroxypropyl adducts, likely at the N7 and O⁶ positions of guanine (B1146940), following metabolic reduction of the oxopropyl group. researchgate.net

The electrophilic intermediates produced from N-nitroso compounds react with various nucleophilic sites within the DNA molecule. nih.gov These sites include nitrogen and oxygen atoms on the DNA bases as well as the phosphate (B84403) backbone. nih.govnih.gov The primary sites of attack are the ring nitrogens of purine bases, which are the most nucleophilic centers.

Key nucleophilic targets for alkylation include:

Guanine: N-7, O⁶, and N-3 positions. nih.gov The O⁶ position is particularly critical from a mutagenic standpoint. nih.govnih.gov

Adenine: N-1, N-3, and N-7 positions. nih.gov

Thymine: O², N-3, and O⁴ positions. nih.govnih.gov

Cytosine: N-3 and O² positions. nih.gov

Phosphate Backbone: The oxygen atoms of the phosphodiester backbone can also be alkylated, leading to the formation of phosphotriesters. nih.gov

The distribution of adducts across these sites depends on the specific nature of the reactive electrophile. nih.gov

Table 1: Predicted DNA Adducts from this compound Metabolites and Their Nucleophilic Formation Sites

| Metabolite/Reactive Ion | Predicted DNA Adduct | Nucleophilic Site on DNA Base | DNA Base |

|---|---|---|---|

| Ethyldiazonium Ion | N7-ethylguanine (N7-EtGua) | N-7 | Guanine |

| Ethyldiazonium Ion | O⁶-ethylguanine (O⁶-EtGua) | O⁶ | Guanine |

| Ethyldiazonium Ion | O²-ethylthymine (O²-EtThy) | O² | Thymine |

| Ethyldiazonium Ion | O⁴-ethylthymine (O⁴-EtThy) | O⁴ | Thymine |

| Ethyldiazonium Ion | N3-ethyladenine (N3-EtAde) | N-3 | Adenine |

| 3-Oxopropyl/3-Hydroxypropyldiazonium Ion | N7-(3-hydroxypropyl)guanine | N-7 | Guanine |

| 3-Oxopropyl/3-Hydroxypropyldiazonium Ion | O⁶-(3-hydroxypropyl)guanine | O⁶ | Guanine |

The regioselectivity of DNA alkylation—the preference for attack at specific nucleophilic sites—is governed by the properties of the reactive electrophile. N-nitroso compounds typically form carbenium ions or diazonium ions that act as alkylating species. nih.gov These intermediates are classified as "soft" or "hard" electrophiles based on their chemical properties, which influences their preference for "soft" or "hard" nucleophilic centers in DNA. For instance, alkylating agents that react via an S(_N)1 mechanism tend to show increased reaction with harder nucleophilic centers like the oxygen atoms (e.g., O⁶ of guanine), which are often associated with higher mutagenic potential. nih.gov In contrast, agents reacting via an S(_N)2 mechanism preferentially alkylate softer nitrogen atoms (e.g., N7 of guanine). researchgate.net The spontaneous decomposition of N-nitrosocarbamates generates highly reactive and unstable diazonium ions, which can lead to a broad spectrum of adducts at both oxygen and nitrogen atoms. nih.govnih.gov

In Vitro and In Vivo DNA Adduct Formation Studies

The detection and quantification of DNA adducts in biological systems are essential for understanding the carcinogenic risk posed by a chemical. Such studies are typically conducted using animal models (in vivo) or cell cultures (in vitro).

In studies involving human tissues, ethyl adducts have been detected in the leukocyte DNA of smokers at levels significantly higher than in non-smokers. hesiglobal.org For instance, levels of O²-, N3-, and O⁴-ethylthymidine in smokers were reported to be 44.8 ± 52.0, 41.1 ± 43.8, and 48.3 ± 53.9 adducts per 10⁸ nucleotides, respectively. hesiglobal.org These findings demonstrate that ethylating agents can form persistent adducts in vivo and that their levels can be quantified using sensitive analytical methods. hesiglobal.orgnih.gov Similarly, studies of nitrosamines capable of forming hydroxypropyl adducts have found that these adducts occur at their highest concentrations in the liver, the primary site of metabolic activation for those compounds. researchgate.net

Table 2: Example of Ethyl DNA Adduct Levels Detected in Human Leukocytes (Smokers vs. Non-Smokers)

| DNA Adduct | Smokers (adducts/10⁸ nucleotides) | Non-Smokers (adducts/10⁸ nucleotides) |

|---|---|---|

| O²-ethylthymidine | 44.8 ± 52.0 | Below detection limit |

| N3-ethylthymidine | 41.1 ± 43.8 | Below detection limit |

| O⁴-ethylthymidine | 48.3 ± 53.9 | Below detection limit |

Data derived from studies on ethylating agents found in tobacco smoke and serves as an illustrative example. hesiglobal.org

The definitive identification of DNA adducts requires sophisticated structural characterization. This is typically achieved by synthesizing authentic chemical standards of the suspected adducts and comparing their properties to those of the adducts isolated from biological samples. nih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a powerful and widely used technique for this purpose. nih.gov This method allows for the separation of individual adducts from a complex mixture of digested DNA and their unambiguous identification and quantification based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov The structural confirmation of adducts like O⁶-alkylguanine and O⁴-alkylthymine has been crucial in establishing their roles in mutagenesis and carcinogenesis. nih.govnih.gov

DNA Repair Mechanisms and Their Interaction with N-Nitrosocarbamate-Induced Adducts

The formation of DNA adducts by compounds such as this compound poses a significant threat to genomic integrity. To counteract this, cells have evolved a sophisticated network of DNA repair mechanisms. The persistence of these adducts is a crucial determinant of their mutagenic and carcinogenic potential and is largely dependent on the cell's capacity to recognize and remove them. The primary defense against the types of adducts generated by N-nitrosocarbamates, particularly O-alkylation adducts, involves direct reversal of the damage by specialized enzymes.

Enzymatic Repair Systems (e.g., O6-Alkylguanine-DNA Alkyltransferase)

The main enzyme responsible for repairing O-alkylation damage at the O6-position of guanine is O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT). mdpi.comnih.govmdpi.com This protein plays a critical role in cellular defense against the mutagenic effects of alkylating agents. The repair mechanism of AGT is a direct damage reversal process. mdpi.com It involves the transfer of the alkyl group from the O6-position of guanine in the DNA to a cysteine residue within the AGT protein's active site. nih.govnih.gov This is a stoichiometric reaction, meaning that one molecule of AGT is consumed for each adduct repaired. nih.govnih.gov The alkylated AGT is then targeted for degradation, and the DNA is restored to its original, undamaged state without the need for DNA backbone incision. nih.govmdpi.com

AGT is capable of repairing a range of O6-alkylguanine adducts, including the small methyl and ethyl groups, as well as larger adducts. mdpi.com For instance, adducts that could potentially be formed from this compound, such as O6-ethylguanine and O6-(3-oxopropyl)guanine, would be substrates for AGT. The repair of O6-methylguanine is significantly faster than that of O4-methylthymine. mdpi.com Besides methyl adducts, AGT can also repair longer alkyl adducts like ethyl, n-propyl, and n-butyl groups. mdpi.com

The levels of AGT activity can vary significantly among different cell types and tissues, which can influence individual susceptibility to the carcinogenic effects of alkylating agents. nih.gov Some cells exhibit a high constitutive level of AGT and can rapidly replenish the protein after depletion, a process known as the adaptive response. nih.gov In contrast, other cells have low constitutive levels and a slow or absent adaptive response, making them more vulnerable to the cytotoxic and mutagenic effects of alkylating agents. nih.gov

Impact of Adduct Structure and Location on Repair Efficiency

The efficiency of DNA repair by enzymes like AGT is not uniform for all types of adducts or at all locations in the genome. The chemical structure of the adduct and its position within the DNA helix can significantly influence the rate and likelihood of its removal. uleth.ca

The size and bulkiness of the alkyl group attached to the O6-position of guanine are critical factors affecting the repair efficiency by AGT. mdpi.com Generally, the repair efficiency of AGT decreases as the size of the alkyl group increases. mdpi.com While AGT can repair longer chain alkyl adducts, the rate of repair is slower compared to smaller adducts like methyl groups. mdpi.com For example, studies on various O6-alkylguanine adducts have shown that mammalian AGTs can repair bulky adducts, but the rates can differ significantly. nih.gov The structure of the AGT protein itself also plays a role, with AGTs from different species and even variants within the human population showing different efficiencies in repairing bulky adducts. nih.gov

The location of the adduct within the DNA sequence can also impact repair. The local DNA helical structure, which is influenced by the surrounding base sequence, can affect the accessibility of the damaged base to repair enzymes. uleth.cauri.edu For an enzyme like AGT, which flips the damaged base out of the DNA helix and into its active site, the stability of the surrounding DNA can either hinder or facilitate this process. mdpi.com Research has shown that the DNA sequence context can alter the repair efficiency of certain adducts. uri.edu While specific data on the influence of location for adducts derived from this compound is not available, the general principles of DNA repair suggest that adducts located in transcriptionally active, open chromatin regions may be more accessible to repair enzymes than those in condensed, heterochromatic regions.

Structure Activity Relationship Sar Studies in Molecular Carcinogenesis

Elucidating Structural Determinants for DNA Adduction Potential of N-Nitrosocarbamates

N-nitrosocarbamates, unlike many N-nitrosamines, can be direct-acting alkylating agents, although metabolic activation can also play a crucial role. The formation of DNA adducts, which are covalent modifications of the DNA molecule, is a critical initiating event in chemical carcinogenesis. nih.govnih.gov The structure of the N-nitrosocarbamate directly influences the type and extent of DNA adducts formed.

The presence of the 3-oxopropyl group in ethyl N-nitroso-N-(3-oxopropyl)carbamate introduces a carbonyl functionality that can influence the compound's reactivity and metabolic handling. Research on related β-keto nitrosamines, such as N-nitroso(2-oxopropyl)propylamine (NOPPA), has shown that metabolic activation can lead to the formation of methylating agents that form adducts like 7-methylguanine (B141273) in DNA. nih.gov This suggests that this compound could potentially generate electrophiles that form both ethyl and 2-carboxyethyl adducts with DNA, although specific data for this compound is limited.

The ultimate electrophilic species generated from N-nitrosocarbamates are typically alkyldiazonium ions, which are highly reactive and can alkylate various nucleophilic sites on DNA bases. acs.org For this compound, both an ethyldiazonium ion and a 3-oxopropyldiazonium ion could theoretically be formed, leading to a spectrum of DNA adducts. The relative propensity to form these different adducts would be a key determinant of its carcinogenic potency and organ specificity.

Correlation Between N-Nitrosocarbamate Chemical Structure and Metabolic Activation Pathways

While some N-nitrosocarbamates can act as direct alkylating agents, metabolic activation by enzymes, particularly the cytochrome P450 (CYP) superfamily, is a major pathway for many N-nitroso compounds. nih.govdfg.de The primary route of metabolic activation for N-nitrosamines is α-hydroxylation, which involves the enzymatic hydroxylation of a carbon atom adjacent to the N-nitroso group. acs.org This process leads to the formation of an unstable α-hydroxynitrosamine that spontaneously decomposes to yield a reactive alkyldiazonium ion. acs.org

In the case of this compound, α-hydroxylation could occur on the ethyl group or the methylene (B1212753) carbon of the 3-oxopropyl group. Hydroxylation of the ethyl group would lead to the formation of an ethyldiazonium ion and subsequently ethyl DNA adducts. nih.gov

Comparative Analysis of N-Nitrosocarbamate Analogues and Derivatives

To understand the specific contribution of different structural features of this compound to its biological activity, it is instructive to compare it with its analogues and derivatives.

The length and branching of the alkyl chains in N-nitroso compounds significantly influence their carcinogenic potency. nih.gov Generally, an increase in alkyl chain length can affect the rate of metabolic activation and the nature of the resulting DNA adducts. Longer alkyl chains may be subject to different metabolic pathways, such as ω- and (ω-1)-hydroxylation, in addition to α-hydroxylation.

For N-nitrosocarbamates, the nature of the alkyl group attached to the nitrogen atom influences the stability of the resulting carbocation and, consequently, its reactivity towards DNA. In comparison to a simple ethyl N-nitroso-N-ethylcarbamate, the 3-oxopropyl group in this compound introduces a functional group that can alter its electronic properties and steric profile, thereby affecting its interaction with metabolic enzymes and DNA. The electron-withdrawing effect of the carbonyl group could potentially influence the stability of intermediates formed during metabolic activation.

The carbamate (B1207046) moiety itself is a critical determinant of the biological activity of this compound. Carbamates are known to be good leaving groups, and their structure influences the rate of decomposition to the ultimate carcinogenic species. The nature of the alcohol-derived portion of the carbamate (the ethyl group in this case) can affect the compound's stability and lipophilicity, which in turn influences its absorption, distribution, and metabolism.

Advanced Analytical and Spectroscopic Methodologies in N Nitrosocarbamate Research

Chromatographic Techniques for Metabolite and Adduct Separation

Chromatography is a cornerstone for the separation of N-nitroso compounds, their metabolites, and related adducts from biological samples. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analytes.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the trace analysis of volatile and thermally stable N-nitroso compounds. gcms.czresearchgate.net This method offers high selectivity and sensitivity, making it suitable for detecting low levels of these compounds in various matrices. gcms.cz The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode significantly enhances specificity, reduces background interference, and lowers detection limits compared to single quadrupole GC-MS. gcms.cznih.gov

For analysis, samples are typically extracted using a solvent like dichloromethane. edqm.eu The GC system separates the components of the mixture based on their boiling points and interactions with a capillary column, such as a DB-5 column. nih.gov Following separation, the compounds are ionized, and the mass spectrometer detects specific precursor-to-product ion transitions, ensuring accurate quantification. nih.gov Method validation often demonstrates excellent linearity, precision, and accuracy, with limits of detection (LOD) in the parts-per-million (ppm) or even parts-per-billion (ppb) range, satisfying regulatory sensitivity requirements. nih.gov For instance, a validated GC-MS/MS method for four N-nitrosamines achieved LODs between 0.02 and 0.03 ppm. nih.gov

Table 1: Example GC-MS/MS Parameters for N-Nitrosamine Analysis

| Parameter | Setting | Source |

| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | gcms.cznih.gov |

| Ionization Mode | Electron Ionization (EI) | gcms.cz |

| Detector | Triple Quadrupole Mass Spectrometer | gcms.cz |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | gcms.czedqm.eu |

| Column | DB-5 (30m x 0.25mm i.d., 0.25µm film thickness) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Injection | 2 µL direct injection | gcms.cz |

| Temperature Program | Initial 100°C for 1 min, ramp at 10°C/min to 280°C, hold for 5.5 min | nih.gov |

| LOD Range | 0.02 - 0.03 ppm | nih.gov |

High-Performance Liquid Chromatography (HPLC) is an essential technique for separating non-volatile or thermally labile N-nitroso compounds, their metabolites, and DNA adducts. nih.govnih.gov The method utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). Different compounds in the sample interact differently with the stationary phase, causing them to separate.

Reversed-phase HPLC, often using C18 or phenyl-based columns, is commonly employed for the separation of N-nitrosamines and related compounds. coresta.orgdocuchem.com Gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of a wide range of analytes in a single run. coresta.org For instance, a mobile phase consisting of a gradient of water and methanol, both containing a small percentage of formic acid, is often used. coresta.orgdocuchem.com HPLC systems can be coupled with various detectors, including mass spectrometers (LC-MS/MS), for highly sensitive and specific detection and quantification. coresta.orgresearchgate.net This combination is particularly powerful for analyzing complex biological matrices. nih.gov

Table 2: Typical HPLC Conditions for N-Nitroso Compound Separation

| Parameter | Condition | Source |

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.govnih.gov |

| Column Type | Reversed-Phase (e.g., C18, Phenyl Hexyl) | coresta.orgdocuchem.com |

| Mobile Phase A | Water with 0.1% Formic Acid | docuchem.com |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | coresta.orgdocuchem.com |

| Elution | Gradient | coresta.org |

| Flow Rate | 0.4 - 1.0 mL/min | coresta.orgdocuchem.com |

| Detector | Tandem Mass Spectrometry (MS/MS) | coresta.orgresearchgate.net |

Mass Spectrometry-Based Characterization of Adducts and Metabolites

Mass spectrometry (MS) is indispensable for the structural characterization of metabolites and DNA adducts of N-nitrosocarbamates. rsc.org Its high sensitivity and ability to provide molecular weight and structural information are crucial for unambiguous identification. escholarship.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This capability is fundamental in identifying unknown metabolites or adducts. iupac.org By comparing the experimentally measured accurate mass to the calculated exact masses of potential chemical formulas, a molecular formula can be confidently assigned. nih.gov Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a Q-Exactive Orbitrap mass spectrometer offer a robust platform for analyzing N-nitrosamines with high resolution and accuracy, helping to distinguish analytes from background interferences. rsc.org The high resolving power allows for good selectivity, making it a viable alternative to traditional GC-MS methods. rsc.org

Tandem mass spectrometry (MS/MS) is a primary technique for elucidating the structure of metabolites and DNA adducts. mdpi.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern serves as a structural fingerprint of the molecule. escholarship.org This technique is essential for distinguishing between isomeric compounds and identifying the specific site of adduction on a DNA base. mdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is extensively used for the analysis of DNA adducts formed from N-nitroso compounds. nih.govnih.gov For example, after enzymatic digestion of DNA to its constituent nucleosides, LC-MS/MS can be used to detect and quantify modified nucleosides. mdpi.com The fragmentation of a modified deoxynucleoside often involves the neutral loss of the deoxyribose sugar (116 Da), producing a product ion corresponding to the modified DNA base, which helps in its identification. nih.govmdpi.com The development of nanoflow LC-nESI-MS/MS has further increased sensitivity, allowing for the quantification of adducts from very small amounts of DNA. nih.gov

Table 3: Common Mass Transitions for DNA Adducts in MS/MS Analysis

| Adduct Type | Precursor Ion (m/z) | Product Ion (m/z) | Characteristic Loss | Source |

| Pyridyloxobutyl-dG | [POB-dG + H]⁺ | [POB-Gua + H]⁺ | Neutral loss of deoxyribose (116 Da) | mdpi.commdpi.com |

| Methyl-dG | [m7-dG + H]⁺ | [m7-Gua + H]⁺ | Neutral loss of deoxyribose (116 Da) | mdpi.com |

| Etheno-dA | [εdA + H]⁺ | [εA + H]⁺ | Neutral loss of deoxyribose (116 Da) | nih.gov |

Spectroscopic Approaches for Molecular Structure Elucidation of Synthesized Compounds and Adducts (e.g., Nuclear Magnetic Resonance)

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural elucidation of newly synthesized compounds and their adducts. nih.gov While MS provides information on molecular weight and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the complete determination of its 2D and 3D structure. iupac.org

Techniques such as ¹H NMR and ¹³C NMR are used to identify the types and connectivity of protons and carbons in a molecule. nih.gov For carbamate (B1207046) structures, characteristic chemical shifts are observed. For example, in ¹³C NMR spectra of carbamates, the carbonyl carbon of the carbamate group typically appears around 165 ppm. rsc.org Two-dimensional NMR experiments, such as COSY and HSQC, can establish connectivity between protons and carbons, which is crucial for piecing together the molecular structure. While obtaining NMR spectra for trace-level metabolites or adducts from biological samples can be challenging due to the large amount of material required, it is the gold standard for characterizing synthesized reference compounds. nih.govnih.gov

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are powerful tools for investigating the intricate mechanisms of chemical reactions at the molecular level. For N-nitroso compounds, these calculations can elucidate the pathways of metabolic activation and the subsequent formation of DNA adducts, which are critical events in their carcinogenic activity.

Elucidation of Transition States in Metabolic Activation of N-Nitrosocarbamates

Specific quantum chemical calculations elucidating the transition states in the metabolic activation of ethyl N-nitroso-N-(3-oxopropyl)carbamate have not been reported in the available scientific literature. However, studies on other N-nitrosamines have established that metabolic activation often proceeds through enzymatic hydroxylation at the α-carbon position to the N-nitroso group. nih.govnih.gov This initial step leads to the formation of an unstable α-hydroxy nitrosamine, which then decomposes to yield highly reactive electrophilic species, such as diazonium ions or carbocations. nih.govnih.gov

Quantum chemical calculations for compounds like N-nitrosodimethylamine (NDMA) and N-nitrosopiperidine (NPIP) have been employed to model the free energy profiles of these activation pathways. nih.gov These studies help in understanding the stability of intermediate species and the energy barriers for their formation and subsequent reactions. nih.gov Similar computational approaches could, in the future, be applied to this compound to predict its metabolic fate and the nature of the reactive intermediates formed.

Energetics of DNA Adduct Formation and Stability

Research has been conducted on the reaction of this compound, also known as 3-(N-carbethoxy-N-nitrosamino)propionaldehyde, with DNA. This compound serves as a stable precursor to the metabolically activated form of 3-(methylnitrosamino)propionaldehyde (MNPA), a carcinogenic nitrosamine. nih.gov

Upon reaction with deoxyguanosine or calf thymus DNA, this compound was found to form acrolein-derived 1,N2-propanodeoxyguanosine adducts. nih.gov The formation of these specific DNA adducts indicates that acrolein is a likely metabolite generated during the activation of this nitrosamine. nih.gov The study confirmed the identity of these adducts through high-performance liquid chromatography (HPLC) co-migration with synthetic standards, as well as by their nuclear magnetic resonance (NMR) and ultraviolet (UV) spectra. nih.gov The formation of these 1,N2-propanoguanine adducts is believed to contribute to the mutagenic properties of the compound, which was demonstrated in Salmonella tester strains. nih.gov

Table 1: DNA Adducts Formed from this compound

| Adduct Name | Method of Detection | Significance | Reference |

|---|

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interactions between small molecules and biological macromolecules, such as enzymes and DNA.

Enzyme-Substrate Interactions in N-Nitrosocarbamate Metabolism

There are no specific molecular docking or dynamics simulation studies available in the scientific literature that detail the interaction of this compound with metabolizing enzymes. Generally, cytochrome P450 enzymes are responsible for the metabolic activation of many N-nitrosamines. nih.gov Molecular modeling of other N-nitrosamines with cytochrome P450s has been used to investigate the specific isoforms involved and the binding modes that facilitate metabolic activation. nih.gov Such in silico methods could be valuable in predicting which P450 enzymes are likely to metabolize this compound and the structural basis for these interactions.

DNA-Adduct Interactions and Conformational Changes

Specific molecular dynamics simulations of DNA adducts derived from this compound and their impact on DNA conformation are not currently available. The formation of bulky adducts like 1,N2-propanodeoxyguanosine can cause significant distortions in the DNA double helix, which can interfere with DNA replication and repair processes, ultimately leading to mutations. Molecular dynamics simulations are a powerful tool to study these conformational changes and the stability of adducted DNA sequences.

Prediction of Structure-Activity Relationships Using In Silico Models

In silico models, including Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the biological activity of chemicals based on their molecular structure.

For N-nitrosamines, in silico approaches that integrate quantum mechanics have emerged as a dominant method for predicting their carcinogenic potential. nih.gov These models consider factors like bioavailability, transport, cytochrome P450 binding, and the reactivity of the molecule to provide a more comprehensive risk assessment. nih.gov

While no specific in silico structure-activity relationship models have been published for this compound, its structural features can be compared to other N-nitrosamines for which such models exist. The presence of the carbamate (B1207046) group and the oxopropyl chain would be key descriptors in any future QSAR analysis of this compound.

In Vitro and in Vivo Research Models for Mechanistic Studies Excluding Clinical Human Data

Cell-Free Enzymatic Systems for Biotransformation Studies

Cell-free systems, such as purified enzymes and subcellular fractions like liver microsomes, are invaluable for dissecting the initial steps of metabolic activation without the complexities of a whole-cell environment. nih.gov These systems allow for precise control over reaction conditions and the identification of specific enzymes involved in biotransformation. mdpi.com

The metabolic activation of N-nitroso compounds is predominantly catalyzed by the cytochrome P450 (P450) superfamily of enzymes. mdpi.comimpactfactor.org Studies using liver microsomes from various species, including rats and humans, have established that P450 enzymes are responsible for the oxidative metabolism of N-nitrosodialkylamines. nih.govpsu.edu For β-oxidized nitrosamines, which are structurally analogous to the 3-oxopropyl side chain of ethyl N-nitroso-N-(3-oxopropyl)carbamate, specific P450 isozymes play a critical role. Research on N-nitroso-β-oxopropylpropylamine (NOPPA), a metabolite of N-nitrosodi-n-propylamine (NDPA), demonstrates that purified rat liver P450 2B1 and rabbit liver P450 2E1 readily metabolize the compound. nih.gov This process leads to the formation of a methylating species that can create DNA adducts like 7-methylguanine (B141273). nih.gov

The enzymatic reactions observed in these cell-free systems include:

Hydroxylation: P450 enzymes catalyze the hydroxylation of the alkyl chains. For many nitrosamines, α-hydroxylation is the primary activation pathway leading to the formation of unstable intermediates that generate alkylating electrophiles. mdpi.com

Oxidation/Reduction: The β-keto group on the oxopropyl chain can be a target for enzymatic modification. For instance, NOPPA can be reduced back to its hydroxy precursor, N-nitroso-2-hydroxypropylpropylamine (NHPPA). mdpi.com Conversely, cytosolic enzymes, in the presence of cofactors like NAD+, can oxidize β-hydroxy nitrosamines to their β-keto forms. nih.gov

These cell-free studies suggest that the biotransformation of this compound would likely be initiated by P450-mediated oxidation, potentially at the ethyl group (α-hydroxylation) or further metabolism of the oxopropyl chain.

**8.2. Mammalian Cell Culture Models for Molecular Response Studies

Mammalian cell cultures provide a more integrated biological system than cell-free assays to study the molecular consequences of chemical exposure, including DNA damage and subsequent cellular responses.

Chinese Hamster Ovary (CHO) cells are a standard model for studying mutagenesis and DNA damage because of their stable karyotype and high sensitivity to mutagens. While direct studies on this compound in CHO cells are not available, research on related ethylating agents provides a clear picture of the expected DNA adducts.

Treatment of CHO cells with ethylating agents like N-ethyl-N-nitrosourea (ENU) results in the formation of a spectrum of DNA adducts. nih.gov The primary adducts identified are O⁶-ethylguanine, 7-ethylguanine, O²-ethylthymidine, O⁴-ethylthymidine, and 3-ethyladenine. nih.govnih.gov Among these, O⁶-ethylguanine is considered a major pre-mutagenic lesion. The relative abundance and persistence of these adducts are crucial in determining the mutagenic outcome. nih.gov

| DNA Adduct | Significance | Reference |

|---|---|---|

| O⁶-ethylguanine (e⁶Gua) | Highly pre-mutagenic; long half-life | nih.gov |

| 7-ethylguanine (e⁷Gua) | Major adduct formed, but less mutagenic | nih.gov |

| 3-ethyladenine (e³Ade) | Correlates with sister-chromatid exchanges | nih.gov |

| O²- and O⁴-ethylthymidine | Minor but potentially mutagenic lesions | nih.gov |

Based on its structure, this compound is expected to act as an ethylating agent, forming a similar profile of adducts. Furthermore, metabolism of the N-(3-oxopropyl) side chain could potentially lead to other reactive intermediates, although this has not been demonstrated.

Exposure of mammalian cells to N-nitroso compounds triggers a cascade of molecular responses aimed at mitigating cellular damage. These compounds are known to exert toxic effects by alkylating DNA, which in turn generates reactive oxygen species (ROS) and increases oxidative stress. nih.gov This nitro-oxidative stress can lead to lipid peroxidation, protein adduct formation, and further DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). nih.govnih.gov

The primary cellular response to the DNA adducts formed by N-nitrosocarbamates is the activation of DNA repair pathways. The damage can induce single-strand breaks in DNA. nih.gov If the damage is extensive and irreparable, cells may initiate programmed cell death (apoptosis) to eliminate themselves and prevent the propagation of mutations. Chronic exposure or failure of these protective mechanisms can lead to mutations, genomic instability, and the initiation of carcinogenesis. In some human cell lines, exposure to environmental contaminants that induce nitro-oxidative stress has been shown to cause mitochondrial dysfunction and alter the expression of key enzymes like NO synthase isoforms. researchgate.net

Animal Models for Systemic Metabolism and DNA Adduction Research

Animal models, particularly rodents, are essential for understanding the systemic metabolism, organ-specific distribution, and in vivo DNA adduction of chemical compounds.

Comparative studies in different rodent species are critical because they often reveal significant differences in metabolic pathways, which can explain species-specific toxicity and carcinogenicity. nih.gov The metabolism of β-oxidized nitrosamines like HPOP and BOP has been shown to differ markedly between Syrian hamsters and Fischer rats. nih.govnih.gov

In hamsters, the metabolism of HPOP is characterized by efficient reduction to N-nitrosobis(2-hydroxypropyl)amine (BHP) and rapid sulfation. nih.gov In contrast, rats exhibit a much lower capacity for these reactions. Instead, rats excrete more unchanged HPOP and its glucuronic acid conjugate. nih.gov These metabolic differences are attributed to species-specific activities of cytosolic sulfotransferases and microsomal glucuronyl transferases. Hamster liver cytosol catalyzes the sulfation of HPOP approximately 10 times faster than rat liver cytosol. nih.gov Conversely, the specific glucuronyl transferase isozyme responsible for conjugating HPOP is three times more active in rats than in hamsters. nih.gov

| Metabolic Pathway | Syrian Hamster | Fischer Rat | Reference |

|---|---|---|---|

| Reduction (HPOP → BHP) | High efficiency | Low efficiency | nih.gov |

| Sulfation of HPOP | Rapid (~10x faster than rat) | Low activity | nih.gov |

| Glucuronidation of HPOP | Low activity | High activity (~3x faster than hamster) | nih.gov |

| Excretion of Unchanged HPOP | Low | High | nih.gov |

These findings imply that the systemic fate of this compound would also be subject to significant species-dependent variation, influencing its toxicity and organ specificity.

The distribution of metabolizing enzymes throughout the body determines where a compound is activated and, consequently, where it will exert its greatest toxic effect. Studies in rats treated with various β-oxidized nitrosamines have identified DNA adducts in several target organs, most notably the liver, but also in the kidney, lung, and pancreas. nih.govnih.gov

For example, N-nitrosodiethanolamine (NDELA) and related compounds produce both glyoxal-deoxyguanosine (gdG) and O⁶-2-hydroxyethyldeoxyguanosine (OHEdG) adducts in rat liver DNA. nih.gov Research with HPOP in Sprague-Dawley rats showed the accumulation of the methylated adducts N⁷-methylguanine and the pre-mutagenic O⁶-methylguanine in the kidney, lung, and pancreas. nih.gov The levels of these adducts were highest in tissues that are targets for carcinogenesis by these compounds. The formation of methyl adducts from HPOP indicates that the β-oxidized propyl chain can be metabolized to a methylating agent in vivo. nih.gov

| Compound | DNA Adduct | Target Organ(s) | Reference |

|---|---|---|---|

| N-nitrosodiethanolamine (NDELA) | glyoxal-dG, O⁶-hydroxyethyl-dG | Liver | nih.gov |

| N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) | N⁷-methylguanine, O⁶-methylguanine | Kidney, Lung, Pancreas | nih.gov |

| N-nitrosodi-n-propylamine (NDPA) | N⁷-methylguanine, N⁷-(n-propyl)guanine | Liver | nih.gov |

These in vivo data suggest that this compound would undergo systemic distribution and organ-specific metabolic activation, leading to a characteristic profile of ethylated and potentially other DNA adducts in tissues rich in P450 enzymes, such as the liver.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl N-nitroso-N-(3-oxopropyl)carbamate, and how can reaction efficiency be validated?

- Methodological Answer : Synthesis typically involves nitrosation of the parent carbamate (N-(3-oxopropyl)carbamate) using sodium nitrite under acidic conditions. Reaction efficiency can be validated by monitoring intermediates via thin-layer chromatography (TLC) and quantifying yields through gravimetric analysis. Post-synthesis, confirm structural integrity using H and C NMR to detect nitroso-group protons (~12-14 ppm) and carbamate carbonyl signals (~155 ppm) . Purity should be assessed via HPLC with UV detection at 230–250 nm (nitroso absorption band) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Essential techniques include:

- NMR spectroscopy : Identify nitroso (N–NO) and carbamate (N–COO) functional groups.

- Infrared (IR) spectroscopy : Confirm C=O (carbamate, ~1700 cm) and N–O (nitroso, ~1450 cm) stretches.

- Elemental analysis : Verify C, H, N, and O content to ±0.3% deviation.

- HPLC-MS : Detect trace impurities and validate molecular ion peaks (e.g., [M+H]).

Cross-referencing with spectral databases (e.g., Fieser’s compilations) ensures accuracy .

Q. How should researchers assess the compound’s stability under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature variations : Store at –20°C, 4°C, and 25°C for 1–4 weeks.

- Light exposure : Use ICH Q1B guidelines for photostability testing.

- Humidity : Test at 75% relative humidity.

Monitor degradation via HPLC peak area reduction and NMR signal disappearance (e.g., nitroso group decomposition). Use argon/vacuum sealing for long-term storage to minimize nitroso dimerization .

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., unexpected NMR shifts or IR absorptions) be systematically resolved?

- Methodological Answer :

Repetition under controlled conditions : Eliminate experimental artifacts.

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous peaks.

Computational validation : Compare experimental NMR/IR data with density functional theory (DFT)-simulated spectra (e.g., Gaussian 16).

Isotopic labeling : Use N-labeled precursors to trace nitroso-group behavior.

Contradictions may arise from tautomerism or solvent effects; replicate analyses in deuterated DMSO and CDCl .

Q. What factorial design approaches are optimal for optimizing reaction conditions during derivative synthesis?

- Methodological Answer : Apply a Box-Behnken design to evaluate variables:

- Factors : Temperature (20–60°C), catalyst concentration (0.1–1.0 mol%), solvent polarity (DMF vs. THF).

- Responses : Yield, purity, reaction time.

Analyze via ANOVA to identify significant factors. For multi-step syntheses (e.g., oxazine derivatives), use response surface methodology to balance competing parameters (e.g., nitroso stability vs. carbamate reactivity) .

Q. What strategies elucidate the nitroso group’s role in biological interactions (e.g., genotoxicity or enzyme inhibition)?

- Methodological Answer :

- Mutagenicity assays : Use Ames test (Salmonella strains TA98/TA100) with S9 metabolic activation.

- Computational docking : Model nitroso-carbamate interactions with DNA bases (e.g., guanine alkylation) using AutoDock Vina.

- Isotopic tracing : Track C-labeled nitroso groups in cell cultures to map adduct formation.

Link findings to carcinogenicity frameworks (e.g., IARC Group 2A nitrosamines) while controlling for false positives via negative controls (e.g., nitroso-free analogs) .

Q. How can researchers address conflicting toxicity data across in vitro and in vivo models?

- Methodological Answer :

Cross-model validation : Compare results in rat hepatocytes (in vitro) and zebrafish embryos (in vivo).

Dose-response alignment : Normalize exposure levels using allometric scaling (e.g., mg/kg).

Mechanistic toxicogenomics : Identify conserved pathways (e.g., CYP450-mediated activation) via RNA-seq.

Discrepancies may stem from metabolic differences; supplement with human organoid models to improve translatability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.